1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
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Overview
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate or a carbodiimide under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(pyridin-3-yl)urea: This compound lacks the pyrrolidinone ring, resulting in different chemical properties and biological activities.
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea:
Uniqueness
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is unique due to the presence of the pyrrolidinone ring and the specific positioning of the fluorophenyl and pyridinyl groups
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-11-3-5-14(6-4-11)21-10-13(8-15(21)22)20-16(23)19-12-2-1-7-18-9-12/h1-7,9,13H,8,10H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHNMYVLMZRJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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